![molecular formula C19H16N2O2 B5183631 3-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]acrylic acid](/img/structure/B5183631.png)
3-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]acrylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]acrylic acid, also known as MPAA, is a compound that has gained attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 3-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]acrylic acid is not fully understood, but it is believed to act through the inhibition of certain enzymes and signaling pathways. In cancer cells, 3-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]acrylic acid has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression. This leads to the inhibition of cancer cell growth and proliferation. In inflammation, 3-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]acrylic acid has been shown to inhibit the production of inflammatory cytokines, which are signaling molecules involved in the immune response.
Biochemical and Physiological Effects:
3-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]acrylic acid has been shown to have various biochemical and physiological effects. In cancer cells, 3-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]acrylic acid has been shown to induce cell cycle arrest and apoptosis, which are mechanisms of cell death. In inflammation, 3-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]acrylic acid has been shown to reduce the production of reactive oxygen species, which are molecules involved in oxidative stress. In agriculture, 3-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]acrylic acid has been shown to enhance plant growth by increasing the uptake of nutrients and improving photosynthesis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]acrylic acid in lab experiments is its high purity and stability, which allows for accurate and reproducible results. Another advantage is its versatility, as it can be used in various fields such as pharmaceuticals, materials science, and agriculture. However, one limitation is its high cost, which may limit its use in certain experiments.
Direcciones Futuras
There are many future directions for the research and application of 3-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]acrylic acid. In pharmaceuticals, 3-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]acrylic acid could be further studied for its potential use in the treatment of various diseases such as cancer and inflammation. In materials science, 3-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]acrylic acid could be used to synthesize new polymers with desired properties such as biodegradability and conductivity. In agriculture, 3-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]acrylic acid could be used to develop new fertilizers and plant growth regulators to improve crop yield and quality.
In conclusion, 3-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]acrylic acid is a compound with potential applications in various fields such as pharmaceuticals, materials science, and agriculture. Its synthesis method has been optimized to improve yield and purity, and its mechanism of action is believed to involve the inhibition of enzymes and signaling pathways. 3-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]acrylic acid has various biochemical and physiological effects, and its use in lab experiments has advantages and limitations. There are many future directions for the research and application of 3-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]acrylic acid, which could lead to new discoveries and innovations.
Métodos De Síntesis
The synthesis of 3-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]acrylic acid involves the reaction of 4-methylacetophenone, phenylhydrazine, and ethyl acetoacetate in the presence of a catalyst. The resulting product is then treated with hydrochloric acid to obtain 3-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]acrylic acid. This method has been optimized to improve the yield and purity of 3-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]acrylic acid.
Aplicaciones Científicas De Investigación
3-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]acrylic acid has been studied for its potential use in various fields such as pharmaceuticals, materials science, and agriculture. In pharmaceuticals, 3-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]acrylic acid has shown promising results in inhibiting the growth of cancer cells and reducing inflammation. In materials science, 3-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]acrylic acid has been used as a monomer to synthesize polymers with desired properties. In agriculture, 3-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]acrylic acid has been shown to enhance plant growth and improve crop yield.
Propiedades
IUPAC Name |
(Z)-3-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O2/c1-14-7-9-15(10-8-14)19-16(11-12-18(22)23)13-21(20-19)17-5-3-2-4-6-17/h2-13H,1H3,(H,22,23)/b12-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKOYKKRRVGLIMR-QXMHVHEDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C=C2C=CC(=O)O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=NN(C=C2/C=C\C(=O)O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-3-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]prop-2-enoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(3-fluorophenyl)ethyl]-5-(4-thiomorpholinylcarbonyl)-2-piperidinone](/img/structure/B5183558.png)

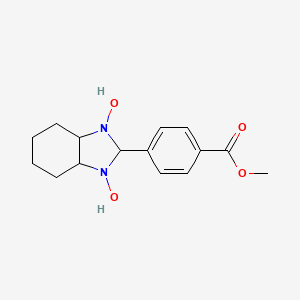
![N-[(6-{[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]carbonyl}imidazo[2,1-b][1,3]thiazol-5-yl)methyl]-N-ethyl-2-(1H-pyrazol-1-yl)ethanamine](/img/structure/B5183573.png)
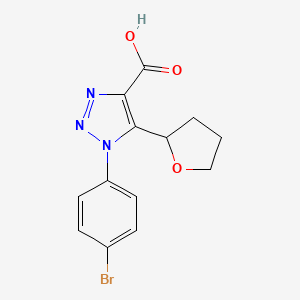
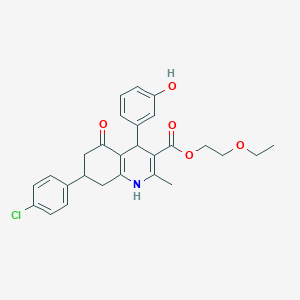
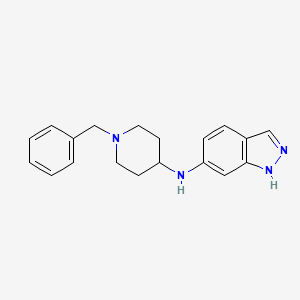
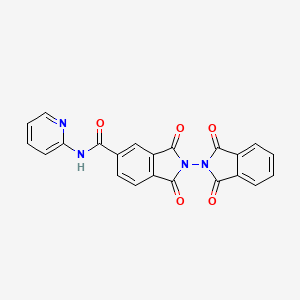
![(3'R*,4'R*)-1'-(dibenzo[b,d]furan-4-ylmethyl)-1,4'-bipiperidine-3',4-diol](/img/structure/B5183620.png)


![N~2~-(3,4-dimethylphenyl)-N~1~-(2-methylbenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5183632.png)
![N,N-diethyl-3-({[(5-methyl-2-furyl)methyl]amino}methyl)-2-pyridinamine](/img/structure/B5183645.png)
